alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-4,6-di-O-met hyl- alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-4,6-di-O-met hyl-
Brand Name: Vulcanchem
CAS No.: 17296-06-9
VCID: VC0103036
InChI: InChI=1S/C11H21NO6/c1-6(13)12-8-9(14)10(16-3)7(5-15-2)18-11(8)17-4/h7-11,14H,5H2,1-4H3,(H,12,13)/t7-,8-,9-,10+,11+/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1OC)COC)OC)O
Molecular Formula: C11H21NO6
Molecular Weight: 263.29 g/mol

alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-4,6-di-O-met hyl-

CAS No.: 17296-06-9

Main Products

VCID: VC0103036

Molecular Formula: C11H21NO6

Molecular Weight: 263.29 g/mol

alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-4,6-di-O-met hyl- - 17296-06-9

CAS No. 17296-06-9
Product Name alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-4,6-di-O-met hyl-
Molecular Formula C11H21NO6
Molecular Weight 263.29 g/mol
IUPAC Name N-[(2S,3R,4R,5R,6R)-4-hydroxy-2,5-dimethoxy-6-(methoxymethyl)oxan-3-yl]acetamide
Standard InChI InChI=1S/C11H21NO6/c1-6(13)12-8-9(14)10(16-3)7(5-15-2)18-11(8)17-4/h7-11,14H,5H2,1-4H3,(H,12,13)/t7-,8-,9-,10+,11+/m1/s1
Standard InChIKey QRLYXYMHUODIND-APLZJWDSSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)COC)OC)O
SMILES CC(=O)NC1C(C(C(OC1OC)COC)OC)O
Canonical SMILES CC(=O)NC1C(C(C(OC1OC)COC)OC)O
PubChem Compound 22214056
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator